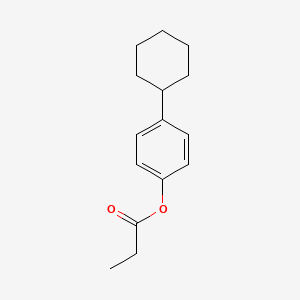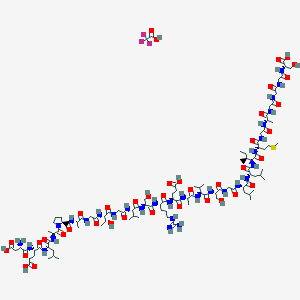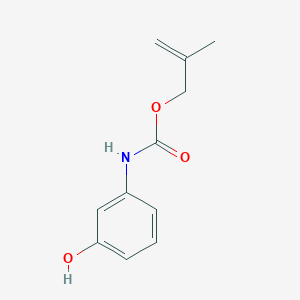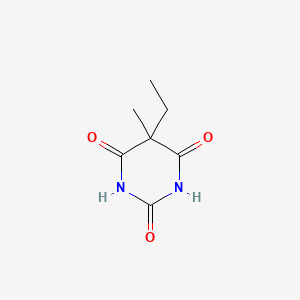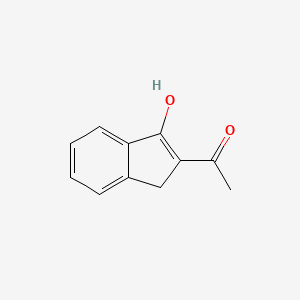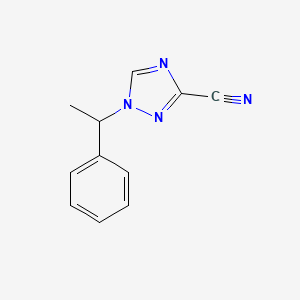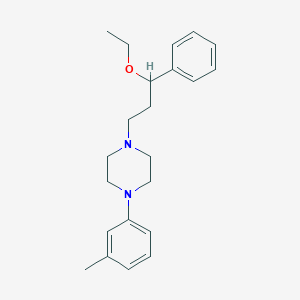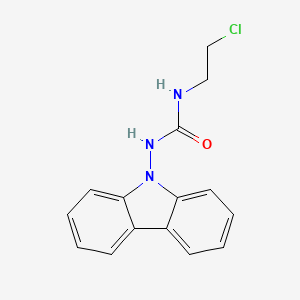
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a carbazole moiety and a chloroethyl group, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- typically involves the reaction of carbazole with chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the following steps:
Preparation of Carbazole Derivative: Carbazole is reacted with a suitable reagent to introduce the chloroethyl group.
Formation of Urea Derivative: The intermediate product is then reacted with isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The carbazole moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new urea derivative with different functional groups.
Scientific Research Applications
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- exerts its effects depends on its interaction with molecular targets. The chloroethyl group may facilitate binding to specific enzymes or receptors, while the carbazole moiety may interact with other molecular structures. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: can be compared with other urea derivatives and carbazole-containing compounds:
Similar Compounds: Urea derivatives with different substituents, carbazole derivatives with various functional groups.
Uniqueness: The combination of the carbazole moiety and the chloroethyl group imparts unique properties, such as specific reactivity and potential biological activity.
Conclusion
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: is a compound of significant interest due to its unique structure and potential applications
Properties
CAS No. |
102434-43-5 |
|---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C15H14ClN3O/c16-9-10-17-15(20)18-19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H2,17,18,20) |
InChI Key |
YMEFUGLZZYZKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)

![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
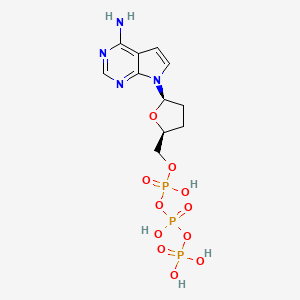
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
